molecular formula C19H20N4O2S2 B2832346 2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylth io))-N-(3-pyridylmethyl)acetamide CAS No. 315702-36-4

2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylth io))-N-(3-pyridylmethyl)acetamide

Cat. No. B2832346
CAS RN: 315702-36-4
M. Wt: 400.52
InChI Key: KCRKPDLLZDALJV-UHFFFAOYSA-N
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Description

Compounds like the one you mentioned often belong to a class of organic compounds known as flavonoids . Flavonoids are characterized by the presence of a phenyl-substituted benzopyran framework .


Chemical Reactions Analysis

The reactivity of a compound is determined by its functional groups. In this case, the compound contains a carbonyl group (C=O), which is a common functional group in aldehydes and ketones . Carbonyl compounds are known to undergo a variety of chemical reactions, including nucleophilic addition and reduction reactions .

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial and Molluscicidal Activities : A series of benzimidazole derivatives, including Schiff’s bases and thiosemicarbazides, were synthesized and tested for their antimicrobial and molluscicidal activities. These compounds were prepared through different synthetic routes involving the azole ring systems like 1,3,4-triazole and 1,3,4-oxadiazole, showcasing their diverse biological applications (Nofal, Z. M., Fahmy, H., & Mohamed, H., 2002).

  • Synthesis of Substituted Thieno[3,4-d]pyrimidines : The study involved synthesizing 2-arylmethyl- and 2-arylmethyl-3-methyl-substituted 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones and comparing their properties with positionally isomeric thienopyrimidinones and their benzo isosteres. This research aimed to explore the physicochemical properties and biological potential of these compounds, highlighting the influence of the sulfur atom's position on their biological activities (Zadorozhny, A., Turov, A., & Kovtunenko, V., 2010).

  • Anti-Inflammatory and Analgesic Agents : Novel heterocyclic compounds derived from visnaginone and khellinone were synthesized and tested for their anti-inflammatory and analgesic activities. These compounds, including benzodifuranyl derivatives and thiazolopyrimidines, exhibited significant cyclooxygenase inhibition and showed potential as anti-inflammatory and analgesic agents (Abu‐Hashem, A., Al-Hussain, S., & Zaki, M., 2020).

  • Antitumor Evaluation : Heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide were synthesized and evaluated for their antitumor activities. The study focused on synthesizing derivatives containing thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, demonstrating the compounds' high inhibitory effects against various cancer cell lines (Shams, H., Mohareb, R., Helal, M. H., & Mahmoud, Amira, 2010).

properties

IUPAC Name

2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S2/c1-23-18(25)16-13-6-2-3-7-14(13)27-17(16)22-19(23)26-11-15(24)21-10-12-5-4-8-20-9-12/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRKPDLLZDALJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(N=C1SCC(=O)NCC3=CN=CC=C3)SC4=C2CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylth io))-N-(3-pyridylmethyl)acetamide

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